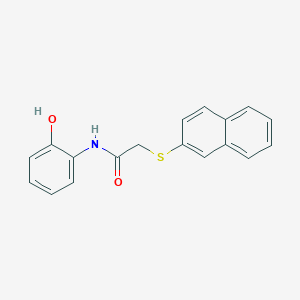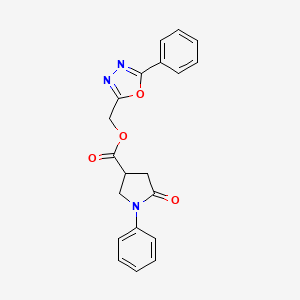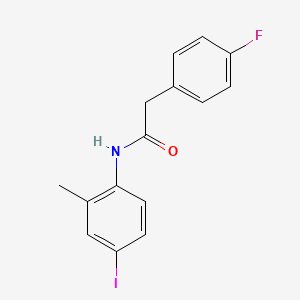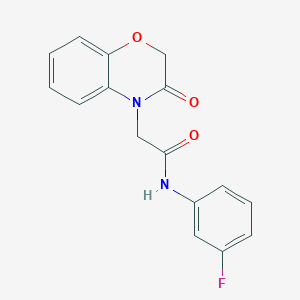![molecular formula C16H16BrNO2 B4405708 1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B4405708.png)
1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine
Übersicht
Beschreibung
1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyrrolidine derivative that has been synthesized and studied extensively for its potential applications in various fields of science.
Wirkmechanismus
The mechanism of action of 1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and mediators. Additionally, it has been suggested that this compound exerts its anticancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and mediators, leading to a reduction in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, this compound has been found to exhibit potent antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine in lab experiments is its high yield and purity. The synthesis method has been optimized to obtain the maximum yield of the compound, making it readily available for research purposes. Additionally, the compound exhibits significant anti-inflammatory, analgesic, anticancer, and antioxidant properties, making it a potential candidate for the treatment of various diseases.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals in experiments, requiring the use of solvents or other delivery methods.
Zukünftige Richtungen
There are several future directions for the research and development of 1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine. One potential direction is to investigate the compound's potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method. Furthermore, the development of novel delivery methods for the compound could improve its solubility and bioavailability, making it more effective in treating diseases.
Wissenschaftliche Forschungsanwendungen
1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. The compound has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been found to exhibit potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-5-3-13-10-15(6-4-12(13)9-14)20-11-16(19)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWAOESABGMPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4405626.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4405645.png)

![4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4405653.png)
![1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4405658.png)
![4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4405670.png)


![1-[4-(allyloxy)benzoyl]azepane](/img/structure/B4405701.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4405706.png)

